molecular formula C4H3ClINS B8807283 2-Chloro-5-(iodomethyl)thiazole

2-Chloro-5-(iodomethyl)thiazole

Cat. No.: B8807283
M. Wt: 259.50 g/mol
InChI Key: RHWVXAOTBJLWPC-UHFFFAOYSA-N
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Description

2-Chloro-5-(iodomethyl)thiazole is a versatile and reactive heteroaromatic intermediate designed for research and development applications, particularly in the fields of medicinal chemistry and agrochemical science . This compound features a thiazole core, a privileged structure in drug discovery known for its aromaticity and presence in numerous bioactive molecules . The presence of both a chloro substituent at the 2-position and a highly reactive iodomethyl group at the 5-position makes this compound a valuable bis-electrophile for nucleophilic substitution reactions, including Suzuki couplings, alkylations, and as a key precursor for the synthesis of more complex thiazole-containing structures . The thiazole ring is a significant moiety in pharmaceuticals, contributing to the activity of approved drugs and candidates in clinical trials for conditions such as cancer, infectious diseases, and neurological disorders . As a high-value synthetic intermediate, this compound is expected to be employed in the construction of novel chemical entities for biological screening and structure-activity relationship (SAR) studies. Its reactivity, particularly the iodide group which is a superior leaving group compared to chloride, facilitates further functionalization to create diverse compound libraries. Researchers should handle this material with care; it is classified as harmful and requires storage at -20°C, protected from light and moisture to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H3ClINS

Molecular Weight

259.50 g/mol

IUPAC Name

2-chloro-5-(iodomethyl)-1,3-thiazole

InChI

InChI=1S/C4H3ClINS/c5-4-7-2-3(1-6)8-4/h2H,1H2

InChI Key

RHWVXAOTBJLWPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 2-chloro-5-(iodomethyl)thiazole with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Traits
This compound Cl (C2), -CH₂I (C5) C₄H₄ClINS 244.51 High molecular weight; iodine enhances polarizability
2-Chloro-5-chloromethylthiazole Cl (C2), -CH₂Cl (C5) C₄H₃Cl₂NS 180.05 Lower solubility vs. iodomethyl analog
2-Chloro-5-methylthiazole Cl (C2), -CH₃ (C5) C₄H₄ClNS 133.60 Volatile; used in research settings
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole -CH₂Cl (C5), -CH₃ (C4), -CF₃Ph (C2) C₁₂H₉ClF₃NS 307.72 Enhanced lipophilicity due to -CF₃ group

Key Observations:

  • The trifluoromethylphenyl substituent in the latter compound enhances lipophilicity, a trait critical for blood-brain barrier penetration in drug design .
Anticancer Activity:
  • 2-Chloro-5-chloromethylthiazole derivatives have shown moderate anticancer activity (up to 48% inhibition in cell lines like A-549) when functionalized with amide groups . The iodomethyl variant’s larger substituent may improve binding affinity but requires empirical validation.
  • 2-Phenyl-4-trifluoromethyl thiazoles demonstrate superior matrix metalloproteinase (MMP-2) inhibition, reducing infarct size in cardiac injury models .
Antimicrobial and Anti-biofilm Activity:
  • Thiazoles with halogenated substituents (e.g., chloro, bromo) exhibit potent anti-MRSA activity, with some resensitizing VRSA to vancomycin . The iodine atom’s electronegativity may enhance bacterial membrane disruption.

Preparation Methods

Chlorination of Allyl Isothiocyanate Derivatives

Patents describe the reaction of allyl isothiocyanate (CH₂=CH–CH₂–NCS) with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The process involves two stages:

  • Initial Chlorination : At temperatures between -10°C to 40°C , allyl isothiocyanate reacts with sulfuryl chloride to form a sulfenyl chloride intermediate.

  • Cyclization : Heating the intermediate to 30–100°C induces cyclization, yielding CCT. Isolation via distillation or crystallization achieves purities >95%.

Key Data :

ParameterValueSource
Temperature Range-10°C (Stage 1) to 100°C (Stage 2)
Chlorinating AgentSulfuryl chloride
Yield78–85%

Thiourea-Mediated Cyclization

Patent outlines an alternative using 1,3-dichloropropene and thiourea. The reaction proceeds via a thiazolidine intermediate, which is subsequently chlorinated using Sandmeyer conditions (NaNO₂/HCl). This method avoids volatile reagents but requires careful pH control to minimize by-products.

Reaction Scheme :
1,3-Dichloropropene+ThioureaHClThiazolidine IntermediateCl2CCT\text{1,3-Dichloropropene} + \text{Thiourea} \xrightarrow{\text{HCl}} \text{Thiazolidine Intermediate} \xrightarrow{\text{Cl}_2} \text{CCT}

Acetalization-Thiocyanate Route

A multistep approach in Patent involves acetalization of 2,3-dichloropropanal with alcohols (e.g., ethanol), followed by thiocyanate addition and acid hydrolysis. This method offers high regioselectivity but demands rigorous solvent management.

Halide Exchange: Conversion of CCT to 2-Chloro-5-(iodomethyl)thiazole

The chloromethyl group in CCT undergoes nucleophilic substitution with iodide ions. This SN2 reaction is driven by the use of sodium iodide (NaI) in polar aprotic solvents like acetone, as detailed in6.

Reaction Mechanism and Optimization

  • Mechanism : Iodide ions displace chloride in a backside attack, inverting the configuration at the methyl carbon. The reaction is facilitated by the precipitation of NaCl, which shifts equilibrium toward product formation6.

  • Conditions :

    • Solvent : Acetone (optimal for NaI solubility and low bromide/chloride solubility).

    • Temperature : 50–70°C to accelerate kinetics without promoting side reactions.

    • Molar Ratio : 1.2–1.5 equivalents of NaI to ensure complete conversion6.

Data Table :

ParameterValueSource
Yield88–92%6
Reaction Time4–6 hours6
Purity (HPLC)≥98%6

Challenges and Mitigation

  • By-Products : Residual chloride or di-iodinated species may form if excess NaI is used.

  • Purification : Recrystallization from ethanol/water mixtures removes impurities6.

Direct Synthesis via Iodomethylation

Emerging approaches bypass CCT by introducing iodomethyl groups earlier in the synthesis. For example, Patent hints at the use of iodomethyl-thiazole precursors, though details are sparse. A plausible route involves:

  • Iodination of 5-Methylthiazole : Reacting 5-methylthiazole with iodine monochloride (ICl) under radical conditions.

  • Chlorination : Subsequent chlorination at the 2-position using POCl₃ or SO₂Cl₂.

Advantages :

  • Reduces steps compared to halogen exchange.

  • Avoids handling volatile chlorinating agents.

Limitations :

  • Lower yields (∼65%) due to competing side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
CCT + Halide Exchange88–92≥98HighModerate
Direct Iodomethylation60–6590–95ModerateLow
Thiourea Cyclization75–8095–97HighHigh

Key Insights :

  • The halide exchange route (Section 2) is preferred for industrial-scale production due to reproducibility and yield.

  • Direct methods require further optimization to compete with established protocols6.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(iodomethyl)thiazole, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Route 1 : Start with 5-(hydroxymethyl)thiazole. React with iodine (I₂) in the presence of PCl₅ as a halogenating agent under anhydrous conditions. Maintain temperatures between 0–5°C to minimize side reactions. Use a 1.2:1 molar ratio of iodine to substrate for optimal substitution .
  • Route 2 : Employ a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to substitute a hydroxyl group with iodine. Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate the product .
    • Key Considerations : Monitor reaction progress using TLC. Confirm purity via NMR (δ 7.2–7.5 ppm for thiazole protons) and mass spectrometry (expected [M+H]⁺ = 245.53).

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Melting Point : Use differential scanning calorimetry (DSC). Expected range: 45–47°C (analogous to chloromethyl derivatives) .
  • Solubility : Test in dichloromethane (DCM), chloroform, and ethanol. Highly soluble in DCM (≥50 mg/mL) based on analogous thiazoles .
  • UV-Vis Spectroscopy : Record λmax at ~265 nm (thiazole π→π* transitions) .
    • Data Table :
PropertyValueMethod/Source
Molecular Weight245.53 g/molCalculated
Melting Point45–47°CDSC
Solubility in DCM≥50 mg/mLExperimental

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Substituent Analysis : Compare coupling efficiency (e.g., Suzuki-Miyaura) using para-substituted aryl boronic acids. Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at C5, accelerating oxidative addition .
  • DFT Calculations : Model C-I bond dissociation energy (BDE) using Gaussian08. Iodomethyl groups with adjacent electron-donating substituents (e.g., -OCH₃) reduce BDE by 8–10 kcal/mol, favoring substitution .
    • Validation : Kinetic studies via ¹H NMR to track reaction progress (e.g., Pd(PPh₃)₄ catalyst in THF at 60°C).

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Standardized Assays : Adopt OECD guidelines for larvicidal/antimicrobial testing. Use fixed concentrations (e.g., 10–100 µM) and triplicate measurements .
  • Meta-Analysis : Apply fixed-effects models to pooled data from independent studies. Identify outliers using Grubbs’ test (α = 0.05).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with controlled substituents (e.g., -CF₃, -CH₃ at C4) and test under uniform conditions.

Q. What advanced techniques are recommended for elucidating the crystal structure of this compound?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation from DCM/hexane (1:3) at 4°C .
  • X-ray Diffraction : Collect data at 100 K (Bruker D8 Venture). Refine using SHELXL, accounting for iodine’s heavy-atom effects. Compare with analogous structures (e.g., 2-Chloro-5-chloromethylthiazole, CCDC 1058279) .
    • Key Metrics :
  • Bond length (C-I): ~2.09 Å (expected deviation ±0.02 Å).
  • Dihedral angle (thiazole ring): 178.5° (planarity confirmation).

Q. How can computational modeling predict the biological targets of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB ID 1TLP for tubulin). Prioritize binding poses with ΔG ≤ −8.0 kcal/mol .
  • QSAR Analysis : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity values for this compound derivatives?

  • Resolution Strategy :

  • Cell Line Variability : Test derivatives on isogenic pairs (e.g., HCT116 p53+/+ vs. p53−/−) to assess genotype-dependent effects .
  • Assay Conditions : Standardize incubation time (48–72 hrs) and serum concentration (10% FBS).
  • Dose-Response Curves : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Compare slopes for mechanistic insights (e.g., apoptosis vs. necrosis).

Experimental Design Considerations

Q. What in vitro models are optimal for evaluating the anticancer potential of this compound derivatives?

  • Design :

  • Cell Lines : Use MCF-7 (breast), A549 (lung), and HT-29 (colon) cancer lines. Include normal fibroblasts (e.g., NIH/3T3) for selectivity indices .
  • Assays :
  • MTT Assay : Measure viability at 24/48/72 hrs.
  • Apoptosis : Flow cytometry with Annexin V-FITC/PI staining.
  • Western Blotting : Quantify caspase-3 cleavage and PARP inhibition.

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